![molecular formula C10H8N2O3S B11776541 N-(Benzo[d][1,3]dioxol-5-yl)-2-thiocyanatoacetamide](/img/structure/B11776541.png)
N-(Benzo[d][1,3]dioxol-5-yl)-2-thiocyanatoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Benzo[d][1,3]dioxol-5-yl)-2-thiocyanatoacetamide is an organic compound that features a benzo[d][1,3]dioxole moiety linked to a thiocyanatoacetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d][1,3]dioxol-5-yl)-2-thiocyanatoacetamide typically involves the reaction of benzo[d][1,3]dioxole derivatives with thiocyanatoacetamide under specific conditions. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction . The reaction conditions often involve the use of a base such as cesium carbonate and a ligand like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) in a suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Benzo[d][1,3]dioxol-5-yl)-2-thiocyanatoacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the thiocyanato group to an amine.
Substitution: The thiocyanato group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
N-(Benzo[d][1,3]dioxol-5-yl)-2-thiocyanatoacetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing into its potential as an anticancer agent.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-(Benzo[d][1,3]dioxol-5-yl)-2-thiocyanatoacetamide involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This is achieved through the modulation of microtubule assembly and the suppression of tubulin polymerization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-N-fused heteroaryl indoles: These compounds also feature the benzo[d][1,3]dioxole moiety and have shown anticancer activity.
Benzo[d][1,3]dioxole substituted organo selenium compounds: These compounds have applications in organic synthesis and medicinal chemistry.
Uniqueness
N-(Benzo[d][1,3]dioxol-5-yl)-2-thiocyanatoacetamide is unique due to its specific combination of the benzo[d][1,3]dioxole and thiocyanatoacetamide groups, which confer distinct chemical properties and potential biological activities.
Eigenschaften
Molekularformel |
C10H8N2O3S |
|---|---|
Molekulargewicht |
236.25 g/mol |
IUPAC-Name |
[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] thiocyanate |
InChI |
InChI=1S/C10H8N2O3S/c11-5-16-4-10(13)12-7-1-2-8-9(3-7)15-6-14-8/h1-3H,4,6H2,(H,12,13) |
InChI-Schlüssel |
NEAWHEOAGPTGLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


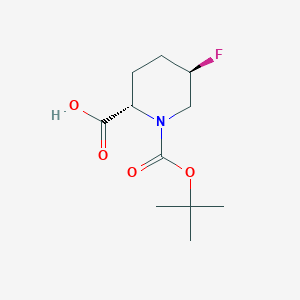
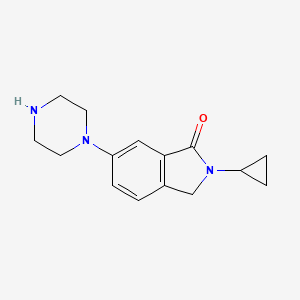
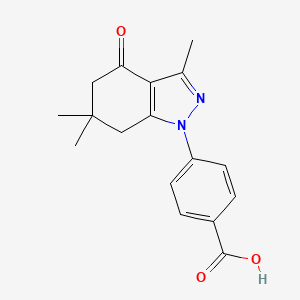
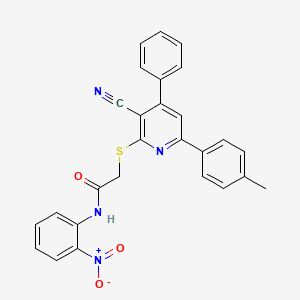
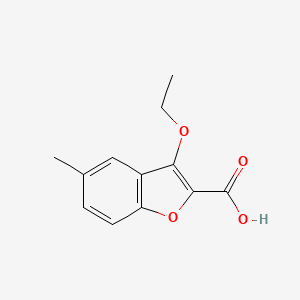
![N-Benzyl-7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B11776498.png)
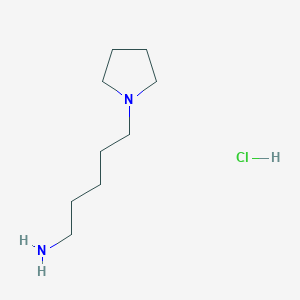
![4-Bromo-2-methyl-2H-benzo[d][1,2,3]triazole](/img/structure/B11776517.png)
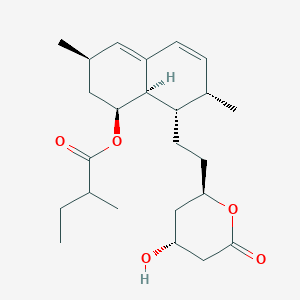

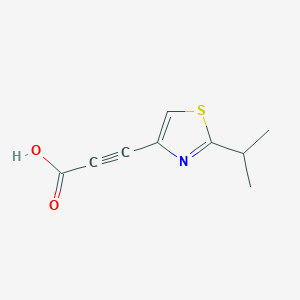
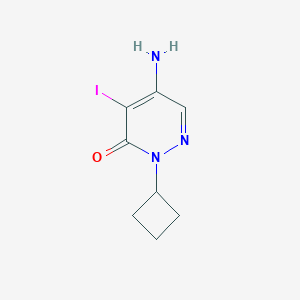
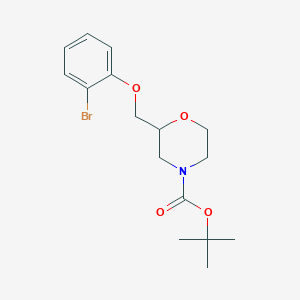
![Tert-butyl (8-iodo-2-oxo-2,4-dihydro-1H-benzo[D][1,3]oxazin-6-YL)carbamate](/img/structure/B11776538.png)
